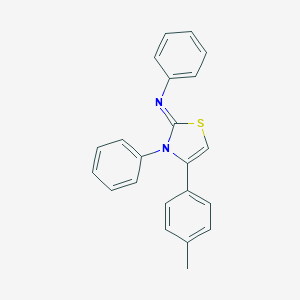
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is a heterocyclic compound featuring a thiazoline ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both phenyl and methylphenyl groups attached to the thiazoline ring enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine typically involves the reaction of aniline derivatives with thiazoline precursors. . The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl and thiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development for its biological activities.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism by which N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine exerts its effects involves interaction with biological targets such as enzymes and receptors. The thiazoline ring can interact with active sites of enzymes, inhibiting their activity. Molecular docking studies have shown that this compound can bind to specific proteins, affecting their function and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is unique due to the combination of phenyl and methylphenyl groups attached to the thiazoline ring, which enhances its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C22H18N2S |
|---|---|
Molekulargewicht |
342.5g/mol |
IUPAC-Name |
4-(4-methylphenyl)-N,3-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2S/c1-17-12-14-18(15-13-17)21-16-25-22(23-19-8-4-2-5-9-19)24(21)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI-Schlüssel |
JAOOPBPXVXTCKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B382167.png)
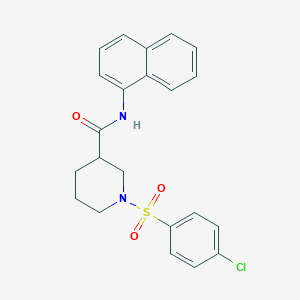
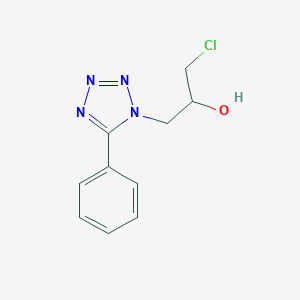
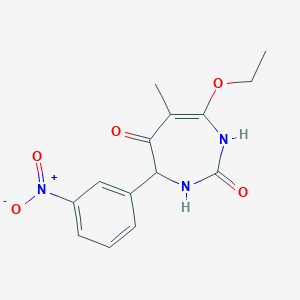
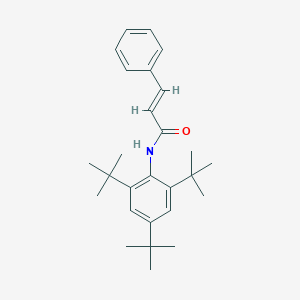
![11-(4-benzhydryl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382177.png)
![4-oxo-3-phenoxy-4H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B382181.png)
![1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382182.png)
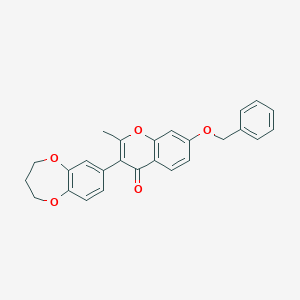
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethoxybenzamide](/img/structure/B382184.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382185.png)
![N-(4-{6-[4-(dimethylamino)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-N,N-dimethylamine](/img/structure/B382186.png)
![Ethyl 4-({6-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate](/img/structure/B382188.png)

